molecular formula C18H19FN2O B1361676 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde CAS No. 883512-41-2

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

Cat. No. B1361676
M. Wt: 298.4 g/mol
InChI Key: YCFZOGSISOTMKW-UHFFFAOYSA-N
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Description

“4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 166438-88-6 . It has a molecular weight of 280.37 .


Synthesis Analysis

A series of novel compounds similar to “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .


Chemical Reactions Analysis

The synthesis of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” involves a series of chemical reactions, including reductive amination .


Physical And Chemical Properties Analysis

The boiling point of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is between 73-75 degrees Celsius . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Antioxidant Activity

4-Fluorobenzaldehyde, a key component in the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, has been used in the preparation of thiazolidin-4-one derivatives. These compounds, following synthesis, displayed promising antioxidant activities, highlighting the potential of 4-fluorobenzaldehyde derivatives in antioxidant research (El Nezhawy et al., 2009).

Anti-Cancer Applications

The compound's derivatives have been explored in anti-cancer applications. A study demonstrated the synthesis of heterocyclic chalcone derivatives using 4-fluorobenzaldehyde. These derivatives exhibited significant in vitro anti-cancer activity against breast cancer cells, suggesting the compound's role in the development of new cancer therapies (Fegade & Jadhav, 2022).

Radiopharmaceutical Synthesis

4-Fluorobenzaldehyde derivatives have been synthesized for radiopharmaceutical applications. One study described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzaldehyde. This highlights the potential use of these compounds in medical imaging and diagnosis (Mäding et al., 2006).

Synthesis of Fluorinated Polymers

In the field of polymer science, fluorobenzaldehyde derivatives have been used to synthesize microporous polyaminal networks. These networks show increased surface areas and enhanced CO2 adsorption properties, useful in environmental and material science applications (Li, Zhang, & Wang, 2016).

Development of Antimicrobial Agents

Derivatives of 4-fluorobenzaldehyde have been utilized in the synthesis of compounds with antimicrobial properties. These synthesized compounds have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Mandala et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZOGSISOTMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649851
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

CAS RN

883512-41-2
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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